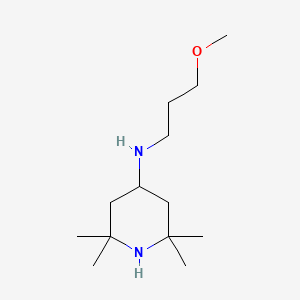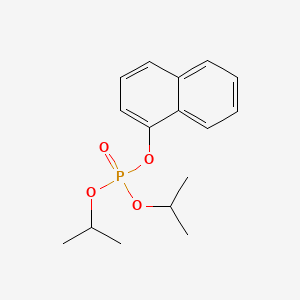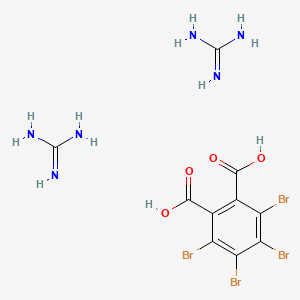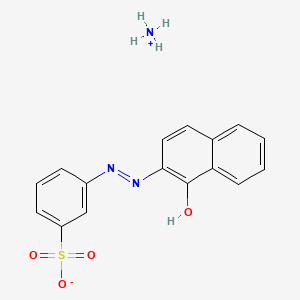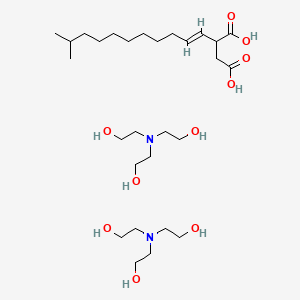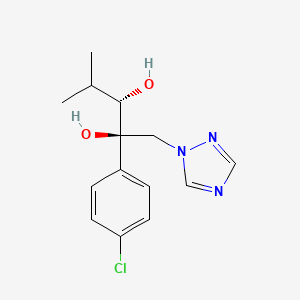
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The compound’s structure includes a triazole ring, a chlorophenyl group, and a pentanediol backbone, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Pentanediol Backbone: This can be done through a series of reduction and substitution reactions to introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal agent due to the presence of the triazole ring, which is known to inhibit fungal enzymes.
Biological Studies: The compound can be used to investigate the biological pathways and molecular targets involved in its antifungal activity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as fungal enzymes. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Ketoconazole: Used in the treatment of various fungal infections.
Uniqueness
Compared to these similar compounds, 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- may offer unique advantages in terms of its specific chemical structure, which could result in different pharmacokinetic properties, potency, and spectrum of activity.
Eigenschaften
CAS-Nummer |
107659-56-3 |
|---|---|
Molekularformel |
C14H18ClN3O2 |
Molekulargewicht |
295.76 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-chlorophenyl)-4-methyl-1-(1,2,4-triazol-1-yl)pentane-2,3-diol |
InChI |
InChI=1S/C14H18ClN3O2/c1-10(2)13(19)14(20,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,13,19-20H,7H2,1-2H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
YFOSESWIEOHSDT-KBPBESRZSA-N |
Isomerische SMILES |
CC(C)[C@@H]([C@](CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
Kanonische SMILES |
CC(C)C(C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


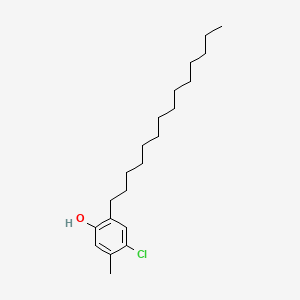
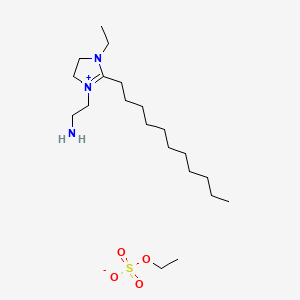
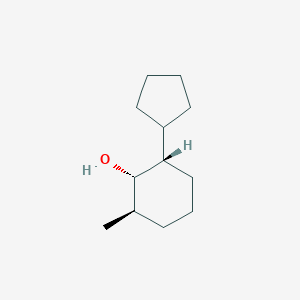
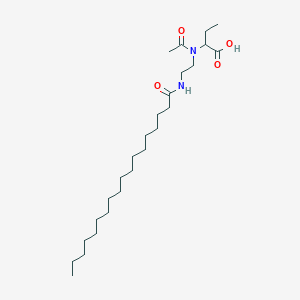

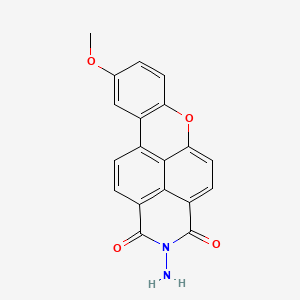
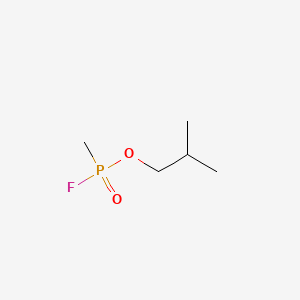
![Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B15179318.png)
